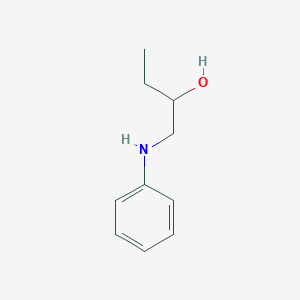![molecular formula C28H20Cl4N2O4 B2504511 2,5-dichloro-N-[4-[4-[(2,5-dichlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide CAS No. 392246-48-9](/img/structure/B2504511.png)
2,5-dichloro-N-[4-[4-[(2,5-dichlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2,5-dichloro-N-[4-[4-[(2,5-dichlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide" is a complex benzamide derivative. Benzamides are a class of compounds known for their diverse biological activities, including gastrokinetic effects and potential as growth regulators . The structure of benzamides can be extensively modified to enhance specific properties, such as cytotoxicity against cancer cell lines or selectivity towards certain receptors .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the condensation of aniline or phenol derivatives with benzoyl chlorides or other acylating agents . For example, the synthesis of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, a related compound, was achieved through a reaction involving 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile under microwave irradiation . Similarly, substituted N-(2-benzoyl-4-chlorophenyl)benzamides were synthesized from isatoic anhydride and substituted benzoyl chlorides . These methods highlight the versatility of synthetic approaches in creating a variety of benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, FT-IR, NMR, and mass spectroscopy . For instance, the crystal structure of a related compound was determined using X-ray diffraction, and the molecular geometry was optimized using density functional theory (DFT) calculations . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans are also investigated to estimate the chemical reactivity of the molecule .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including acylation, alkylation, and reactions with hydrazine derivatives to form pyrazoline derivatives . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the benzamide ring, which can affect the electron density and thus the reactivity of the amide bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be determined using techniques like thermogravimetry, differential thermal analysis, and IR spectroscopy . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. For example, the polymorphism of a benzamide derivative was characterized, showing different thermal behaviors for the alpha and beta forms .
科学的研究の応用
Anti-inflammatory and Analgesic Applications
Novel benzodifuranyl derivatives, including compounds with benzamide moieties, have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibitory activity, suggesting their utility in managing pain and inflammation (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Neuroleptic Activity
Benzamides synthesized as potential neuroleptics show promise in treating psychosis due to their inhibitory effects on apomorphine-induced stereotyped behavior in rats. This research indicates their potential for developing new psychiatric medications (S. Iwanami et al., 1981).
Antimicrobial and Antioxidant Activities
New benzamide derivatives, including those derived from endophytic Streptomyces sp., have demonstrated antimicrobial and antioxidant activities. These findings suggest the potential of benzamide derivatives in treating infections and managing oxidative stress (Xue-Qiong Yang et al., 2015).
Gastroprokinetic Activity
Research into benzamide derivatives with gastroprokinetic activity highlights their potential to treat various gastrointestinal disorders by enhancing gastric motility. This is particularly significant for compounds that show activity comparable to metoclopramide, a standard gastroprokinetic agent (S. Kato et al., 1995).
Herbicidal Applications
Benzamide derivatives have also been identified as effective herbicides, capable of controlling both annual and perennial grasses. This suggests their utility in agricultural settings to manage weed populations without harming desired crops (K. Viste et al., 1970).
作用機序
将来の方向性
特性
IUPAC Name |
2,5-dichloro-N-[4-[4-[(2,5-dichlorobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl4N2O4/c1-37-25-11-15(3-9-23(25)33-27(35)19-13-17(29)5-7-21(19)31)16-4-10-24(26(12-16)38-2)34-28(36)20-14-18(30)6-8-22(20)32/h3-14H,1-2H3,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWRYZZRDHLDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)OC)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2504428.png)
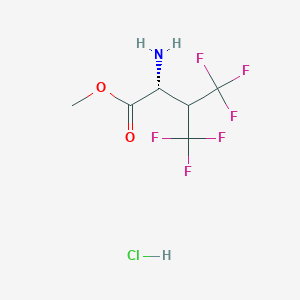
![3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
amino}oxolan-3-ol](/img/structure/B2504431.png)
![1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2504437.png)
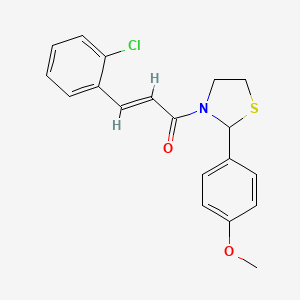
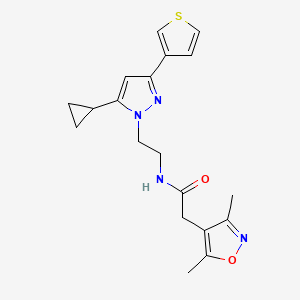
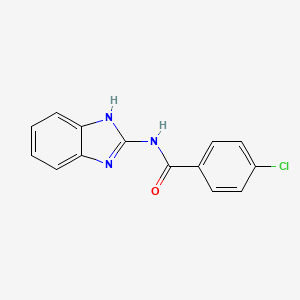
![N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide](/img/structure/B2504444.png)
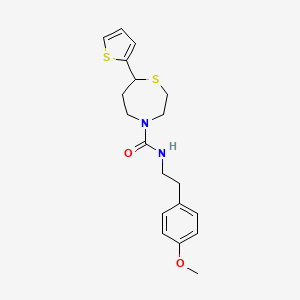

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2504448.png)
![2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2504449.png)
